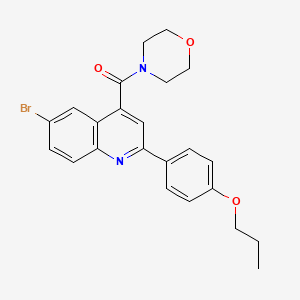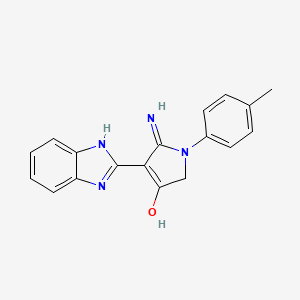
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline, also known as GW3965, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective liver X receptor (LXR) agonists and has been shown to modulate lipid metabolism, inflammation, and glucose homeostasis.
Mechanism of Action
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline exerts its effects by selectively activating the LXR, a nuclear receptor that plays a key role in regulating lipid metabolism, inflammation, and glucose homeostasis. LXR activation leads to the upregulation of genes involved in cholesterol efflux, fatty acid oxidation, and glucose uptake, while downregulating genes involved in lipogenesis and inflammation. This results in improved lipid and glucose metabolism and reduced inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including improved lipid and glucose metabolism, reduced inflammation, and increased insulin sensitivity. It has also been shown to reduce atherosclerosis in animal models and improve liver function in patients with non-alcoholic fatty liver disease.
Advantages and Limitations for Lab Experiments
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline has several advantages for lab experiments, including its high potency and selectivity for LXR activation, its low toxicity, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential to induce liver toxicity in some animal models.
Future Directions
There are several future directions for research on 6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline, including its potential use in the treatment of metabolic disorders such as diabetes and obesity, its potential use as an anti-inflammatory and anti-cancer agent, and its potential use in the treatment of liver diseases. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its long-term safety and efficacy. Additionally, new analogs of this compound may be developed that have improved solubility and bioavailability, as well as increased potency and selectivity for LXR activation.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It exerts its effects by selectively activating the LXR, leading to improved lipid and glucose metabolism, reduced inflammation, and increased insulin sensitivity. While it has several advantages for lab experiments, including its high potency and selectivity, it also has some limitations, including its potential to induce liver toxicity. Further studies are needed to determine its optimal use in the treatment of metabolic disorders, inflammatory diseases, and cancer, as well as its long-term safety and efficacy.
Synthesis Methods
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline is synthesized by a multi-step process that involves the reaction of 4-bromo-2-(4-propoxyphenyl)quinoline with morpholine and isocyanate. The resulting intermediate is then subjected to a series of reactions that lead to the formation of the final product. The synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to modulate lipid metabolism, inflammation, and glucose homeostasis, making it a potential candidate for the treatment of metabolic disorders such as diabetes, obesity, and atherosclerosis. It has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of inflammatory diseases and cancer.
properties
IUPAC Name |
[6-bromo-2-(4-propoxyphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3/c1-2-11-29-18-6-3-16(4-7-18)22-15-20(23(27)26-9-12-28-13-10-26)19-14-17(24)5-8-21(19)25-22/h3-8,14-15H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIDMYVRLXRZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[({2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6061561.png)
![{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetic acid](/img/structure/B6061564.png)
![1-(2-methylbenzyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}-4-piperidinecarboxamide](/img/structure/B6061567.png)
![2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}pyrimidine](/img/structure/B6061573.png)
![N-(3,5-dichlorophenyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6061577.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B6061585.png)
![3-(2-{[1-(4-isobutylbenzyl)-3-piperidinyl]amino}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6061601.png)
![4-(1-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B6061611.png)
![2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B6061619.png)

![N-(2-chlorobenzyl)-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6061645.png)
![3-(2-furyl)-10-hexanoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6061652.png)
![ethyl 3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6061657.png)